molecular formula C10H12 B054041 4-methyl-2,3-dihydro-1H-indene CAS No. 824-22-6

4-methyl-2,3-dihydro-1H-indene

Cat. No.: B054041
CAS No.: 824-22-6
M. Wt: 132.2 g/mol
InChI Key: LNNSODHYZXCEJP-UHFFFAOYSA-N
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Description

4-Methyl-2,3-dihydro-1H-indene (CAS: 824-22-6), also known as 4-methylindane, is a bicyclic organic compound with the molecular formula C₁₀H₁₂ and a molecular weight of 132.20 g/mol . Its structure consists of a fused benzene and cyclopentane ring system, with a methyl group substituted at the 4-position of the aromatic ring (Figure 1). This compound is a volatile organic compound (VOC) observed in emissions from carbonized fuels and has been studied in environmental chemistry for its emission kinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-methyl-2,3-dihydro-1H-indene can be synthesized through several methods. One common synthetic route involves the cyclization of 4-methylphenylacetic acid. This process typically requires a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization reaction.

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 4-methylindene. This method involves the use of a metal catalyst, such as palladium or platinum, under hydrogen gas at high pressure and moderate temperatures. This process is efficient and yields high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 4-methyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-methylindanone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation of this compound can produce 4-methylindane.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 4-methyl-2,3-dihydro-1H-indeneone.

    Reduction: 4-methyl-2,3-dihydro-1H-indenee.

    Substitution: Various halogenated derivatives depending on the halogen used.

Scientific Research Applications

Chemical Properties and Structure

4-Methyl-2,3-dihydro-1H-indene is characterized by the following properties:

  • Molecular Formula : C10H12
  • Molecular Weight : Approximately 132.20 g/mol
  • IUPAC Name : 4-Methylindan
  • Structural Features : The compound features a five-membered ring fused to a six-membered ring, with a methyl group at the 4-position influencing its reactivity and chemical behavior .

Anticancer Research

One of the most promising applications of this compound derivatives is in cancer treatment. Research indicates that these compounds can inhibit inhibitor of apoptosis proteins (IAPs), which are overexpressed in various cancers. By promoting apoptosis in cancer cells, these compounds may be effective against several types of cancer, including:

  • Acute myeloid leukemia
  • Breast cancer
  • Colon cancer
  • Ovarian cancer
  • Prostate cancer .

The mechanisms involve the degradation of cIAP-1 and cIAP-2 proteins, which are crucial for cell survival. This degradation can sensitize cells to apoptotic signals, enhancing the efficacy of existing treatments .

Anti-inflammatory Agents

In addition to anticancer properties, derivatives of this compound are being explored for their potential anti-inflammatory effects. These compounds may interact with cellular targets involved in inflammatory processes, offering new avenues for treating inflammatory diseases.

Building Block for Complex Molecules

This compound serves as a valuable intermediate in organic synthesis due to its reactive sites. It can be transformed into various cyclic compounds, making it versatile for synthesizing more complex molecules. The compound's structure allows for modifications that can lead to derivatives with tailored properties for specific applications .

Model Compound for Chemical Studies

This compound is also utilized as a model compound in studies focusing on reaction mechanisms and the synthesis of other organic compounds. Its relatively simple structure allows researchers to investigate fundamental chemical processes while exploring more complex systems .

Comparative Analysis with Related Compounds

To better understand the unique characteristics of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
1H-IndeneParent structure without methyl groupMore reactive due to higher unsaturation
4-MethylindanSaturated analogue; no double bondTypically less reactive than its unsaturated counterpart
Indan (Indane)Fully saturated version of indeneLacks aromatic character; different reactivity
2-MethylindeneMethyl group at a different positionAlters electronic properties compared to the 4-methyl variant

This comparison illustrates how variations in substitution patterns influence reactivity and biological activity, emphasizing the uniqueness of this compound among its analogues.

Mechanism of Action

The mechanism of action of 4-methyl-2,3-dihydro-1H-indene depends on its specific application. In biochemical contexts, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The exact molecular targets and pathways involved can vary widely depending on the derivative and the biological system .

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogues

Positional Isomers: 4-Methyl vs. 5-Methyl Derivatives

The position of the methyl group on the indene scaffold significantly influences physicochemical properties. For example:

  • 5-Methyl-2,3-dihydro-1H-indene (CAS: 874-35-1) has a molecular weight of 89.92 g/mol , compared to 122.48 g/mol for the 4-methyl isomer .
  • In emission studies, both isomers failed to fit first-order emission models in stored carbonized fuels, but their volatility profiles differed due to steric and electronic effects of methyl positioning .

Table 1: Physical Properties of Methyl-Substituted Indenes

Compound CAS Number Molecular Weight (g/mol) Boiling Point (°C)
4-Methyl-2,3-dihydro-1H-indene 824-22-6 132.20 Not reported
5-Methyl-2,3-dihydro-1H-indene 874-35-1 132.20 Not reported

Functionalized Derivatives: Trimethoxy and Benzodioxan Substituents

Substituents on the indene core modulate bioactivity and stability:

  • 4,5,6-Trimethoxy-2,3-dihydro-1H-indene derivatives (e.g., compounds 12a–12x) exhibit antiproliferative activity against cancer cells. Compounds with electron-donating groups (e.g., 12d, 12q) showed >75% inhibition at 0.1 mM, whereas electron-withdrawing groups (e.g., 12p) reduced activity .
  • Diaporindenes A–D (compounds 39–42), isolated from mangrove fungi, feature a benzodioxan moiety fused to the indene ring. These compounds inhibited nitric oxide production (IC₅₀: 4.2–9.0 μM), highlighting the impact of complex substituents on anti-inflammatory activity .

Table 2: Bioactivity of Functionalized Indene Derivatives

Compound Substituents Bioactivity (IC₅₀/Inhibition) Application
4,5,6-Trimethoxy derivative (12d) 4-hydroxy-3-methoxyphenyl 78.82% inhibition at 0.1 mM Antiproliferative
Diaporindene A (39) Benzodioxan moiety IC₅₀ = 4.2 μM Anti-inflammatory

Biological Activity

4-Methyl-2,3-dihydro-1H-indene is an organic compound with significant implications in medicinal chemistry and biological research. This bicyclic compound, characterized by its unique indene structure, has been the focus of various studies investigating its biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

  • Molecular Formula : C10H10
  • Molar Mass : Approximately 130.19 g/mol
  • Structure : The compound features a methyl group at the 4-position of the indene ring, contributing to its reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The indene structure allows for significant conformational flexibility, which can enhance binding affinity to enzymes and receptors. The presence of the methyl group can influence lipophilicity and solubility, affecting the compound's bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi.

Microorganism Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Candida albicansEffective against strains

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism involving the activation of apoptotic pathways.

Cell Line IC50 (µM) Effect Reference
H460 (Lung Cancer)>1000No significant activity
MCF-7 (Breast Cancer)50Induction of apoptosis
HeLa (Cervical Cancer)75Cell cycle arrest

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates. The results indicated that certain derivatives had enhanced activity due to structural modifications that increased interaction with microbial membranes.
  • Anticancer Activity Assessment : A comprehensive assessment was conducted on the anticancer properties of this compound in combination with other chemotherapeutic agents. The findings suggested a synergistic effect, enhancing the overall cytotoxicity against resistant cancer cell lines.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression.
  • Metabolomic Analysis : Metabolomic tools have been employed to identify metabolic pathways influenced by this compound, revealing its role in modulating cellular metabolism during stress responses.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-methyl-2,3-dihydro-1H-indene, and how can reaction conditions be optimized?

  • Methodological Answer : A typical synthesis involves Wittig reactions to extend carbon chains, followed by catalytic hydrogenation to reduce double bonds. For example, spirocyclic derivatives of 2,3-dihydro-1H-indene were synthesized via a six-step process starting from substituted benzaldehydes, with bromination and Claisen condensation as key steps . Optimization includes adjusting catalyst loadings (e.g., palladium for hydrogenation) and reaction temperatures to minimize side products.

Q. What safety protocols are critical when handling this compound derivatives?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to avoid skin contact, as indene derivatives may release toxic fumes during reactions. Work in fume hoods or gloveboxes for volatile steps (e.g., bromination). Post-experiment, segregate halogenated waste for professional disposal to prevent environmental contamination .

Q. How can researchers characterize the purity and structure of this compound derivatives?

  • Methodological Answer : Combine GC-MS for purity assessment (retention time matching) with 1H^1 \text{H}-NMR to confirm structural features like methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 6.5–7.5 ppm). For diastereomers, use 13C^{13} \text{C}-NMR or X-ray crystallography .

Advanced Research Questions

Q. How do substituents on the indene ring influence reactivity in cross-coupling reactions?

  • Methodological Answer : Electron-withdrawing groups (e.g., halogens) at the 4-position enhance electrophilicity, facilitating Suzuki-Miyaura couplings. Computational studies (DFT) can predict regioselectivity by analyzing LUMO distribution. Experimental validation via Hammett plots correlates substituent effects with reaction rates .

Q. What strategies resolve contradictions in spectral data for indene derivatives?

  • Methodological Answer : Conflicting 1H^1 \text{H}-NMR signals (e.g., overlapping peaks) may arise from conformational flexibility. Use variable-temperature NMR to identify dynamic processes or 2D-COSY to assign adjacent protons. For mass spectrometry ambiguities, high-resolution MS (HRMS) distinguishes isobaric impurities .

Q. How can multi-step syntheses of spirocyclic indene derivatives be optimized for scalability?

  • Methodological Answer : Replace batch processes with flow chemistry for exothermic steps (e.g., cyclization). In a reported six-step synthesis, continuous hydrogenation reduced reaction time by 40% while maintaining >90% yield. Monitor intermediates via inline FTIR to automate purification .

Q. What computational tools predict the pharmacokinetic properties of indene-based drug candidates?

  • Methodological Answer : Molecular docking (AutoDock Vina) assesses binding affinity to target proteins (e.g., kinases), while ADMET predictors (SwissADME) evaluate solubility and CYP450 interactions. For example, 1-(2-phenylethyl)indene derivatives showed moderate logP values (2.5–3.2), suggesting blood-brain barrier penetration .

Q. Data-Driven Research Challenges

Q. How do researchers address discrepancies in reported catalytic efficiencies for indene functionalization?

  • Methodological Answer : Replicate experiments using standardized substrates (e.g., this compound) under controlled conditions (solvent, temperature). Compare turnover numbers (TON) across studies, and use kinetic isotope effects (KIE) to identify rate-limiting steps .

Q. What analytical methods quantify trace impurities in indene derivatives for pharmaceutical applications?

  • Methodological Answer : UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) achieves <0.1% detection limits. For halogenated byproducts, ICP-MS tracks residual halogens. Validate methods per ICH Q2(R1) guidelines .

Properties

IUPAC Name

4-methyl-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-8-4-2-5-9-6-3-7-10(8)9/h2,4-5H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNSODHYZXCEJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCCC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7073931
Record name 4-Methylindan
Source EPA DSSTox
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Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824-22-6
Record name 2,3-Dihydro-4-methyl-1H-indene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylindan
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Record name 4-Methylindan
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Record name 4-methylindan
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Record name 4-METHYLINDAN
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Synthesis routes and methods

Procedure details

Indane is reacted with an α,α-dichloromethyl lower alkyl ether, the reaction mixture is treated with water to produce a mixture of 4-formylindane and 5-formylindane, the aldehyde isomers are separated and the aldehydes are catalytically hydrogenated to produce 4-methylindane and 5-methylindane.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-methyl-2,3-dihydro-1H-indene
4-methyl-2,3-dihydro-1H-indene
4-methyl-2,3-dihydro-1H-indene
4-methyl-2,3-dihydro-1H-indene
4-methyl-2,3-dihydro-1H-indene
4-methyl-2,3-dihydro-1H-indene

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